molecular formula C18H23N5O3S B2585698 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034601-47-1

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2585698
CAS No.: 2034601-47-1
M. Wt: 389.47
InChI Key: UJNVSAILYQXQFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular formula of the compound is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The compound’s unique structure offers potential for drug development and catalysis studies.


Chemical Reactions Analysis

The compound is a useful research compound. The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one has been studied .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Nagaraj et al. (2018) on the synthesis of novel triazole analogues of piperazine demonstrated their antibacterial activity against human pathogenic bacteria. This research highlights the compound's potential as a framework for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showcasing moderate to good effectiveness against several microorganisms. This work suggests the utility of such compounds in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Inhibition of Tubulin Polymerization

  • Prinz et al. (2017) reported on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as inhibitors of tubulin polymerization. These compounds showed excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as anticancer agents (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).

Development of Histamine H3 Receptor Antagonists

Mechanism of Action

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNVSAILYQXQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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